Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is a chemical compound with the molecular formula and a molecular weight of 209.128 g/mol. This compound features a pyridine ring substituted with a difluoromethyl group and an acetate moiety, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound is classified as an organofluorine compound due to the presence of fluorine atoms, which often enhance biological activity and stability.
The synthesis of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate typically involves the difluoromethylation of pyridine derivatives. One common method includes using difluoromethylating agents such as chlorodifluoromethane in the presence of a base to facilitate the reaction. The process can be summarized in the following steps:
The reaction conditions typically involve heating under reflux and may require specific solvents such as dimethylformamide or toluene to facilitate the solubility and reactivity of the reagents involved. The choice of base and solvent can significantly influence the yield and purity of the final product.
The molecular structure of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate consists of a pyridine ring with a difluoromethyl substituent at the 6-position and an acetate group attached at the 2-position. The presence of fluorine atoms alters electronic properties, making this compound particularly interesting for biological applications.
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is involved in several chemical reactions, including:
These reactions are significant for modifying the compound's structure for desired applications in pharmaceuticals or agrochemicals.
The mechanism of action for Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, potentially leading to various biological effects.
Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, which could be beneficial in therapeutic contexts. For example, it may inhibit certain enzymes involved in metabolic processes or alter cellular signaling associated with disease states.
Relevant data regarding melting point, boiling point, and other specific properties would require empirical measurement under controlled conditions.
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate has several scientific applications:
The strategic incorporation of fluorine atoms into organic molecules represents a cornerstone of modern medicinal chemistry, with organofluorine compounds constituting over 30% of pharmaceuticals and agrochemicals introduced in the past decade. The foundational work of Frédéric Swarts in the early 20th century marked the inception of synthetic organofluorine chemistry, exemplified by the synthesis of chlorodifluoromethane (ClCF₂H) in 1892. This compound served dual purposes as both a refrigerant and an early difluoromethylation reagent. The mid-20th century witnessed seminal milestones, including the 1957 approval of fluorocorticoids (fluorinated corticosteroids) and 5-fluorouracil (antimetabolite), demonstrating fluorine's ability to enhance therapeutic efficacy. These discoveries validated Langmuir's original isosterism concept and Friedman's subsequent bioisosterism principle (1951), which recognized that structural mimicry could produce similar biological effects despite physicochemical variations [2] [4].
The Montreal Protocol (1987) accelerated innovation by phasing out ozone-depleting chlorofluorocarbons, driving the development of environmentally sustainable fluorination reagents. Contemporary advances focus on late-stage difluoromethylation techniques that enable precise installation of CF₂H motifs onto complex drug scaffolds without pre-functionalization. This historical trajectory underscores how fluorinated compounds evolved from industrial refrigerants to indispensable pharmacological tools, with sodium 2-[6-(difluoromethyl)pyridin-2-yl]acetate representing a modern embodiment of these principles in heterocyclic drug design [4] [9].
Table 1: Fundamental Characterization of Sodium 2-[6-(difluoromethyl)pyridin-2-yl]acetate
Property | Value | Reference Source |
---|---|---|
IUPAC Name | Sodium 2-(6-(difluoromethyl)pyridin-2-yl)acetate | PubChem [1] |
Molecular Formula | C₈H₆F₂NNaO₂ | Sigma-Aldrich [3] |
CAS Registry Number | 2197057-20-6 | AA BLOCKS [3] |
Storage Conditions | 2–8°C | Sigma-Aldrich [3] |
Purity Specification | 96% | AA BLOCKS [3] |
The difluoromethyl (CF₂H) group functions as a versatile bioisostere capable of mimicking diverse functional groups while enhancing drug-like properties. Its unique capacity to act as a hydrogen bond donor distinguishes it from non-polar methyl groups and the hydrogen bond-accepting trifluoromethyl group. Abraham's solute parameter studies quantify this behavior, demonstrating that CF₂H-containing compounds exhibit hydrogen bond acidity ([A] > 0.05) comparable to thiophenol ([A] = 0.12) and aniline ([A] = 0.07). This enables the CF₂H group to participate in biomolecular interactions typically reserved for hydroxyl, thiol, or amine functionalities, thereby serving as a metabolically stable surrogate for these pharmacophores [4] [9].
The bioisosteric utility manifests in multiple dimensions:
This bioisosteric versatility underpins the pharmaceutical relevance of sodium 2-[6-(difluoromethyl)pyridin-2-yl]acetate. The molecule combines a hydrogen bond-donating difluoromethylpyridine core with a sodium carboxylate handle, creating dual opportunities for target engagement while potentially improving metabolic stability over non-fluorinated analogs [1] [9].
The difluoromethyl group exerts profound electronic and steric influences that significantly alter molecular conformation and intermolecular interactions. Electronically, the high electronegativity of fluorine (3.98 Pauling scale) creates a strong dipole moment (1.30–1.60 D) and polarizes the C–H bond (BDE ≈ 103 kcal/mol), enhancing its hydrogen-bond donation capacity. This polarization manifests spectroscopically via ¹H NMR chemical shift differences (Δδ = δ(DMSO-d₆) − δ(CDCl₃)) that correlate with hydrogen-bond acidity [4].
Sterically, the CF₂H group occupies approximately 19.2 ų volume—intermediate between methyl (≈15 ų) and trifluoromethyl (≈23 ų)—while adopting distinct conformational preferences. X-ray crystallographic studies reveal that O–CF₂H bonds favor orthogonal orientations relative to aromatic planes (torsional angle: 80–90°), disrupting conjugation patterns observed in O–CH₃ systems (coplanar orientation). This conformational bias influences binding specificity, as demonstrated by thrombin inhibitors where fluorinated analogs exhibited enhanced potency through fluorine-mediated protein interactions:
Table 2: Comparative Physicochemical Properties of Fluorinated Motifs
Property | CH₃ | CF₂H | CF₃ | Reference |
---|---|---|---|---|
Van der Waals Volume (ų) | ≈15 | ≈19.2 | ≈23 | [4] |
Bond Length (C–X, Å) | 1.09 | 1.09 (C–H) | 1.33 (C–F) | [4] |
Hydrogen Bond Acidity [A] | <0.01 | 0.05–0.10 | 0 | [4] |
Dipole Moment (D) | 0.3–0.4 | 1.30–1.60 | 2.30–2.50 | [4] |
logP (Ph-X) | 2.13 | 2.40 | 2.58 | [4] |
These electronic and steric properties directly influence the behavior of sodium 2-[6-(difluoromethyl)pyridin-2-yl]acetate. The electron-withdrawing CF₂H group adjacent to the pyridinyl nitrogen modulates heterocycle basicity and charge distribution, while its orthogonal conformation may optimize binding interactions in biological targets. The sodium carboxylate provides aqueous solubility, counterbalancing the lipophilicity imparted by the difluoromethyl group—a strategic balance exemplifying modern fluorinated drug design [1] [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7